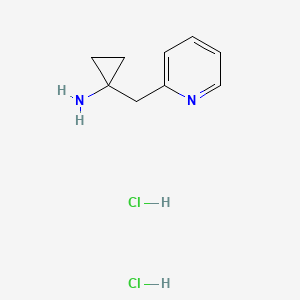

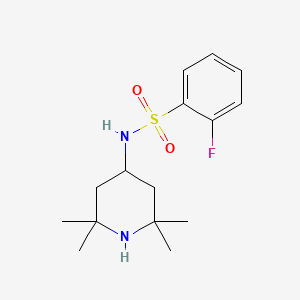

1-(Pyridin-2-ylmethyl)cyclopropanamine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of cyclopropane derivatives can be achieved through various methods. For instance, the Vilsmeier-Haack reaction of 1-acetyl,1-carbamoyl cyclopropanes has been used to develop a one-pot synthesis of highly substituted pyridin-2(1H)-ones, which involves sequential ring-opening, haloformylation, and intramolecular nucleophilic cyclization reactions . Additionally, the rearrangement of 1,2-cyclopropanated sugars with amines promoted by Zn(OTf)2 has been described, yielding 3-polyhydroxyalkyl-substituted pyrrole derivatives . Another method involves the reaction of 1-carbamoyl-]-[3-(dimethylamino)propenoyl]cyclopropanes with phosphoryl chloride or phosphorus tribromide to synthesize halogenated pyridin-2(1H)-ones .

Molecular Structure Analysis

The molecular structure of cyclopropane derivatives can be complex, with multiple chiral centers and potential for various stereoisomers. For example, the epimerization of 3-polyhydroxyalkyl-substituted pyrrole derivatives can invert the stereochemistry at the free hydroxyl group, leading to numerous possible stereoisomers . X-ray crystal structure analysis has been used to determine the configuration of cyclopropane rings in novel purine and pyrimidine derivatives, showing a perpendicular disposition of the cyclopropane ring atoms to attached atoms of the benzamido and methoxycarbonyl moiety .

Chemical Reactions Analysis

Cyclopropane derivatives can undergo a variety of chemical reactions. Pyridinium ylide assisted synthesis has been used to create highly stereoselective polysubstituted cyclopropane derivatives, which have shown significant antimicrobial and nematicidal activities . Additionally, 1-nitro- and 1-cyano-cyclopropyl ketones have been used as precursors for the regiospecific synthesis of 4-nitro- and 4-cyano-dihydropyrroles, which can be further oxidized to form densely functionalized pyrroles .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropane derivatives can vary widely depending on their specific substituents and structure. For instance, the luminescent properties of cyclopalladated and cyclometalated complexes have been studied, with emission peaks observed in dichloromethane solution under UV irradiation . The electronic polarization of the vinylogous amide portion in some cyclopropane derivatives has been noted, with the oxygen atom carrying a partial negative charge and the nitrogen atom carrying a partial positive charge .

Applications De Recherche Scientifique

Chemical Inhibitors and Cytochrome P450 Selectivity

"1-(Pyridin-2-ylmethyl)cyclopropanamine dihydrochloride" is closely related to research on chemical inhibitors of cytochrome P450 (CYP) isoforms. The selectivity and potency of chemical inhibitors for CYP isoforms are crucial for understanding drug-drug interactions and metabolism. For example, inhibitors like tranylcypromine, closely related to the chemical structure , have been studied for their selectivity towards CYP2A6, highlighting the importance of pyridine derivatives in medicinal chemistry (Khojasteh et al., 2011).

Pyridine Derivatives in Medicinal Chemistry

Pyridine derivatives, including "1-(Pyridin-2-ylmethyl)cyclopropanamine dihydrochloride," play a significant role in various medicinal applications. These compounds exhibit a range of biological activities, such as antifungal, antibacterial, antioxidant, and anticancer activities. The diversity and pharmacological importance of pyridine derivatives have been extensively reviewed, emphasizing their crucial role in developing new therapeutic agents (Abu-Taweel et al., 2022).

Advances in Pyrrolidine and Pyrrolidine Derivatives

Research on pyrrolidine and its derivatives, which share structural similarities with "1-(Pyridin-2-ylmethyl)cyclopropanamine dihydrochloride," has revealed significant insights into their biological and pharmacological properties. These compounds have been investigated for their potential in treating various diseases, highlighting the versatility and importance of nitrogen-containing heterocycles in drug discovery (Li Petri et al., 2021).

Pyronaridine's Pharmacological Activities

Pyronaridine, a compound with a pyridine moiety, has been studied for its potent antimalarial activity and its efficacy in treating multidrug-resistant Plasmodium strains. The review of pyronaridine's properties and its combination therapy with artesunate underlines the ongoing research and development efforts to tackle malaria with novel therapeutic agents (Bailly, 2020).

Optoelectronic Materials and Heterocycles

The application of pyridine-based heterocycles extends beyond pharmacology into the development of optoelectronic materials. Compounds containing pyridine and pyrimidine rings have been explored for their potential in creating novel materials for electronic devices, highlighting the interdisciplinary applications of "1-(Pyridin-2-ylmethyl)cyclopropanamine dihydrochloride" and related structures (Lipunova et al., 2018).

Mécanisme D'action

Safety and Hazards

According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes in contact with skin or eyes, it should be rinsed cautiously with water. If swallowed, the mouth should be rinsed and a poison center or doctor should be contacted . It should be kept away from heat/sparks/open flames/hot surfaces .

Propriétés

IUPAC Name |

1-(pyridin-2-ylmethyl)cyclopropan-1-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2.2ClH/c10-9(4-5-9)7-8-3-1-2-6-11-8;;/h1-3,6H,4-5,7,10H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLHHXVPFLDEWNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CC2=CC=CC=N2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Pyridin-2-ylmethyl)cyclopropanamine dihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-ethoxy-N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2546308.png)

![7-Chloro-1H-spiro[indole-3,4'-piperidine]-2-one hydrochloride](/img/structure/B2546310.png)

![{[3-(Ethoxycarbonyl)-4-(2-methylpropyl)thiophen-2-yl]carbamoyl}methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2546311.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide](/img/structure/B2546318.png)

![[(1R,2R)-2-(Methoxymethyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2546323.png)

![2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-sulfonyl chloride](/img/structure/B2546326.png)